4-Acetilpiridina

Descripción general

Descripción

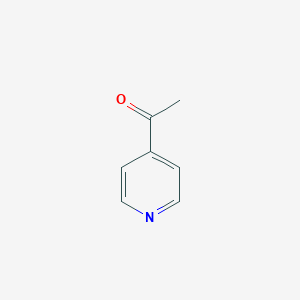

4-Acetylpyridine is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, where an acetyl group is attached to the fourth carbon of the pyridine ring. This compound is known for its applications in organic synthesis, pharmaceutical industries, and rubber industries .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Acetylpyridine is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anticonvulsants : Studies have shown that 4-acetylpyridine exhibits anticonvulsant properties. For instance, it has been reported to provide protection against stress-induced gastric ulcers in animal models, indicating potential therapeutic uses in neuroprotection and stress-related disorders .

- Anti-inflammatory and Analgesic Drugs : The compound serves as a precursor in the development of drugs aimed at reducing inflammation and pain. Its structural properties allow it to participate in reactions that yield bioactive compounds .

Agricultural Chemicals

In agriculture, 4-acetylpyridine is utilized in the formulation of agrochemicals:

- Pesticides and Herbicides : It enhances the efficacy of various crop protection products, contributing to improved agricultural yields. The compound's role in agrochemical formulations helps in developing more effective pest control strategies .

Flavor and Fragrance Industry

The compound is also used in the flavor and fragrance sector:

- Flavoring Agents : 4-Acetylpyridine contributes to the development of unique flavors and scents in food products and perfumes. Its aromatic properties make it suitable for incorporation into various formulations .

Research Reagents

As a reagent in organic synthesis and analytical chemistry, 4-acetylpyridine aids researchers in:

- Organic Synthesis : It is employed in reactions that require specific pyridine derivatives, facilitating the synthesis of complex organic molecules .

- Analytical Chemistry : The compound is utilized for various analytical methods, including NMR spectroscopy and other characterization techniques, due to its distinct spectral properties .

Material Science

In material science, 4-acetylpyridine plays a significant role:

- Polymer Development : It is involved in synthesizing polymers and resins that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for industrial applications where durability is required .

Case Study 1: Anticonvulsant Properties

Research has demonstrated that 4-acetylpyridine provides long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice. This suggests its potential use as a therapeutic agent for stress-related conditions .

Case Study 2: Catalytic Applications

A study highlighted the effectiveness of 4-acetylpyridine as a ligand in palladium-catalyzed meta-selective C–H arylation reactions. This application showcases its utility in facilitating complex organic transformations with high yields .

Case Study 3: Agrochemical Formulations

Research indicates that incorporating 4-acetylpyridine into pesticide formulations significantly enhances their effectiveness against target pests, thereby improving crop protection strategies and agricultural productivity .

Mecanismo De Acción

Target of Action

4-Acetylpyridine is an organic compound that has been reported to have anticonvulsant properties . .

Mode of Action

It has been reported to offer long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice . This suggests that it may interact with targets in the nervous system and the gastrointestinal tract to exert its effects.

Biochemical Pathways

Given its reported anticonvulsant and gastroprotective effects, it may influence pathways related to neuronal signaling and gastric mucosal protection .

Result of Action

The administration of 4-Acetylpyridine has been reported to provide long-lasting protection against gastric ulceration induced by hypothermic restraint stress in mice . This suggests that it may have a protective effect on the gastric mucosa, potentially by reducing stress-induced gastric acid secretion or by enhancing the gastric mucosal defense mechanisms.

Análisis Bioquímico

Biochemical Properties

4-Acetylpyridine interacts with various biomolecules in biochemical reactions. It has been identified as a strong specific inhibitor of the response to pyrazine-carboxamide . This suggests that 4-Acetylpyridine may interact with enzymes and proteins involved in this biochemical pathway.

Cellular Effects

It has been suggested that 4-Acetylpyridine may have an inhibitory effect on certain cellular processes

Molecular Mechanism

It has been suggested that it may act as an inhibitor in certain biochemical reactions

Temporal Effects in Laboratory Settings

It has been suggested that 4-Acetylpyridine may have long-term effects on cellular function

Metabolic Pathways

4-Acetylpyridine may be involved in various metabolic pathways. It has been suggested that 4-Acetylpyridine may interact with enzymes or cofactors involved in these pathways

Transport and Distribution

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Acetylpyridine can be synthesized through various methods. One common method involves the reaction of pyridine with acetic anhydride in the presence of a catalyst. Another method includes the reaction of pyridine with acetyl chloride under anhydrous conditions .

Industrial Production Methods: In industrial settings, 4-Acetylpyridine is often produced by reacting pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica base .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridinecarboxylic acid.

Reduction: It can be reduced to form 4-ethylpyridine.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Pyridinecarboxylic acid.

Reduction: 4-Ethylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Comparación Con Compuestos Similares

- 2-Acetylpyridine

- 3-Acetylpyridine

- 4-Formylpyridine

Comparison: 4-Acetylpyridine is unique due to its specific position of the acetyl group on the pyridine ring, which influences its reactivity and applications. Compared to 2-Acetylpyridine and 3-Acetylpyridine, 4-Acetylpyridine has distinct chemical properties and reactivity patterns. For instance, the position of the acetyl group affects the compound’s ability to undergo nucleophilic substitution reactions .

Actividad Biológica

4-Acetylpyridine (4-AP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

4-Acetylpyridine is characterized by the presence of an acetyl group at the 4-position of the pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of 135.14 g/mol. The compound exhibits a yellowish color and is soluble in organic solvents.

Antimicrobial Activity

One significant aspect of 4-acetylpyridine is its antimicrobial properties. Research indicates that derivatives synthesized from 4-AP exhibit varying levels of antibacterial and antifungal activities. For instance, a study synthesized several chalcones from 4-acetylpyridine, which were tested against different bacterial strains including Staphylococcus aureus and fungal strains like Candida albicans. Compounds derived from 4-AP showed notable antibacterial effects, outperforming standard drugs in some cases .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| 3b | Excellent against S. aureus | Not tested |

| 3c | Moderate | MIC = 7.81 µg/mL against A. niger |

| 3d | Excellent | MIC = 15.62 µg/mL against A. niger |

Cytotoxicity and Apoptosis Induction

Another area of interest is the cytotoxic potential of platinum complexes containing 4-acetylpyridine. A study evaluated the effects of trans-[PtCl(4-acetylpyridine)] on HeLa cells, demonstrating that this complex induced apoptosis through mechanisms involving the down-regulation of ERCC1, a DNA repair enzyme . The cytotoxicity was assessed using the sulforhodamine B assay, revealing significant antiproliferative effects.

| Complex | IC (µM) | Mechanism |

|---|---|---|

| trans-[PtCl(4-AP)] | 10 | Apoptosis induction |

| cisplatin | 5 | Apoptosis and necrosis |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of 4-acetylpyridine derivatives with biological targets such as acetylcholinesterase (AChE). These studies suggest that certain derivatives can effectively inhibit AChE, which is crucial for developing new treatments for neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : In a study involving the synthesis of chalcone derivatives from 4-acetylpyridine, compounds showed promising antimicrobial activity against various pathogens, indicating their potential for development as new antimicrobial agents .

- Cytotoxic Effects : The investigation of trans-platinum(II) complexes containing 4-acetylpyridine revealed significant cytotoxic effects in cancer cell lines, suggesting that these complexes could serve as effective chemotherapeutic agents .

Propiedades

IUPAC Name |

1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQUKDQWMMOHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022147 | |

| Record name | 4-Acetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-acetylpyridine is a dark amber liquid. (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

414 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992) | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1122-54-9 | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G47437IOW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-acetylpyridine?

A1: The molecular formula of 4-acetylpyridine is C₇H₇NO, and its molecular weight is 121.14 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize 4-acetylpyridine?

A2: Common spectroscopic techniques include:

- Fourier-transform infrared spectroscopy (FT-IR): Identifies functional groups and bonding modes. [, , , , , ]

- Nuclear magnetic resonance spectroscopy (NMR): Provides structural information and confirms the presence of specific protons. [, , , , ]

- Ultraviolet-visible spectroscopy (UV-Vis): Investigates electronic transitions and complexation behavior. [, , , , , , , ]

Q3: How does the acetyl group in 4-acetylpyridine influence its coordination properties compared to pyridine?

A3: The electron-withdrawing nature of the acetyl group reduces the electron density on the nitrogen atom, making 4-acetylpyridine a weaker base compared to pyridine. This affects its coordination ability and the stability of the resulting complexes. [, ]

Q4: What types of metal complexes are commonly formed with 4-acetylpyridine?

A4: 4-Acetylpyridine forms complexes with various transition metals, including copper(II), [, , , , , ] nickel(II), [, , , ] cobalt(II), [, , , ] zinc(II), [, ] cadmium(II), [] manganese(II), [, ] and samarium(III). [, ] These complexes exhibit diverse structural motifs, ranging from discrete molecules to one-dimensional chains and two-dimensional layers. [, , , , , ]

Q5: What is the role of 4-acetylpyridine in influencing the formation of supramolecular structures?

A5: 4-Acetylpyridine can participate in hydrogen bonding, influencing the assembly of supramolecular structures. For instance, in complexes with meso-tetra(carboxyphenyl)porphyrins, 4-acetylpyridine can disrupt the formation of multiporphyrin arrays by preferentially interacting with carboxylic acid groups. [] This highlights its role in controlling intermolecular interactions and crystal packing.

Q6: Can 4-acetylpyridine undergo chemical transformations in the presence of metal ions?

A6: Yes, 4-acetylpyridine can undergo aerobic oxidation in the presence of copper(II) ions and O₂, leading to the formation of isonicotinate (ina). [] This transformation highlights the potential for using 4-acetylpyridine as a precursor for other ligands in coordination chemistry.

Q7: What are some potential applications of 4-acetylpyridine and its derivatives?

A7: 4-Acetylpyridine and its derivatives have shown potential in various fields, including:

- Corrosion inhibition: Thiosemicarbazone derivatives of 4-acetylpyridine, particularly their copper(II) complexes, have demonstrated potential as corrosion inhibitors. []

- Antimicrobial activity: Terpolymers incorporating 4-acetylpyridine oxime moieties exhibit promising antimicrobial properties against a range of microorganisms. []

- Antitumor activity: Copper(I) and copper(II) complexes of 4-acetylpyridine thiosemicarbazone derivatives demonstrate antiproliferative activity against glioblastoma cells, surpassing the potency of cisplatin. []

- Antibacterial activity: Transition metal complexes of 4-acetylpyridine Schiff base derivatives show significant antibacterial activity compared to the free ligands. []

Q8: Are there studies investigating the structure-activity relationships (SAR) of 4-acetylpyridine derivatives?

A8: Yes, several studies have explored SAR, particularly for its derivatives as potential drug candidates:

- (Thiazol-2-yl)hydrazone derivatives: These derivatives exhibit inhibitory effects on human monoamine oxidase (hMAO) A and B enzymes. The position of the pyridine ring and the substituents on the thiazole ring significantly influence their inhibitory activity and selectivity. []

- Thiosemicarbazone derivatives: Copper complexes of these derivatives demonstrate varying levels of antiproliferative activity against glioblastoma cells. The structure of the thiosemicarbazone ligand, including the substituents and the metal ion, significantly impacts their potency. []

- Ruthenium(II) bis(bipyridine) complexes: The position of the acetyl substituent on the pyridine ring in these complexes influences their electronic structure, spectroscopic properties, and photochemical behavior. []

Q9: Have computational methods been employed to study 4-acetylpyridine and its derivatives?

A9: Yes, computational methods have been employed for:

- Vibrational frequency calculations: Density Functional Theory (DFT) calculations, using basis sets like LANL2DZ and SDD, have been used to predict and assign vibrational frequencies of 4-acetylpyridine and its zinc(II) halide complexes, providing insights into their structural and spectroscopic properties. []

- Molecular modeling: Molecular modeling studies have been crucial in understanding the structure-activity relationships of 4-acetylpyridine derivatives, particularly as inhibitors of hMAO enzymes. These studies provide insights into binding interactions and guide the design of more potent and selective inhibitors. []

- Magnetostructural correlations: Density functional theory (DFT) calculations have been employed to calculate the exchange constants in nickel(II) thiocyanate coordination polymers containing 4-acetylpyridine. These calculations provide valuable insights into the magnetic behavior of these materials. []

Q10: Are there studies on the photochemistry of 4-acetylpyridine complexes?

A10: Yes, time-resolved infrared spectroscopy (TRIR) has been employed to investigate the photochemical behavior of tungsten pentacarbonyl complexes containing 4-acetylpyridine. [] These studies provide information about the excited state dynamics and photodissociation pathways of these complexes. []

Q11: Has the reduction behavior of 4-acetylpyridine complexes been explored?

A11: Yes, electrochemical techniques like cyclic voltammetry, coupled with electron spin resonance (ESR) spectroscopy, have been used to study the reduction of group VIB metal pentacarbonyl complexes containing 4-acetylpyridine. [] These studies provide information about the electron accepting properties of these complexes and the localization of the unpaired electron upon reduction. []

Q12: Are there any studies examining the impact of solvents on the reactivity of 4-acetylpyridine complexes?

A12: Yes, research on non-heme diiron enzyme model compounds containing 4-acetylpyridine as a ligand has shown that the presence of water can induce structural changes and significantly accelerate the oxygenation rates of these complexes. [] These findings emphasize the importance of considering solvent effects in the reactivity of metal complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.